Amlodipine mesylate

Hypertension Clinical Trial Efficacy

Amlodipine mesylate is the methanesulfonate salt of amlodipine, a dihydropyridine L-type calcium channel blocker. Unlike besylate, the mesylate salt is freely soluble in water and methanol, eliminating co-solvent needs for aqueous oral liquids, injectables, or in vivo dosing. For solid dosage, the monohydrate form (CAS 440358-84-9) delivers precisely controlled PSD (D10:20–40μm, D50:55–85μm, D90:95–140μm) and low hygroscopicity for optimal tableting. Clinically validated in the SAME Trial for hypertension. For moisture-sensitive applications, specify the monohydrate crystalline form.

Molecular Formula C21H29ClN2O8S
Molecular Weight 505.0 g/mol
CAS No. 246852-12-0
Cat. No. B1667249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine mesylate
CAS246852-12-0
SynonymsAmlodipine mesylate;  Amlodis;  Amlor, Coroval;  Lipinox;  Norvasc; 
Molecular FormulaC21H29ClN2O8S
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O
InChIInChI=1S/C20H25ClN2O5.CH4O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4)
InChIKeyMUVFCHUBATVFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amlodipine Mesylate (CAS 246852-12-0): Core Physicochemical and Pharmacological Profile for Research and Industrial Procurement


Amlodipine mesylate (CAS 246852-12-0) is the methanesulfonate salt of amlodipine, a dihydropyridine calcium channel blocker that selectively inhibits voltage-dependent L-type calcium channels . The compound is a white to off-white crystalline powder that is soluble in water and methanol . The mesylate salt form is one of three clinically utilized amlodipine salts—alongside besylate and maleate—that serve as the active pharmaceutical ingredient in oral antihypertensive and antianginal therapies [1]. The mesylate counterion is selected to modulate the physicochemical properties of the amlodipine free base, which is otherwise poorly water-soluble, to enable pharmaceutical formulation and consistent oral bioavailability [2].

Why Amlodipine Salt Form Matters: Key Considerations in Amlodipine Mesylate Selection vs. Besylate and Maleate


Although amlodipine besylate, mesylate, and maleate all deliver the same active amlodipine moiety and demonstrate pharmacokinetic equivalence in head-to-head clinical studies, their distinct salt forms confer fundamentally different physicochemical properties that directly impact pharmaceutical manufacturing processes, solid-state stability, and formulation design [1]. Salt selection alters hygroscopicity, aqueous solubility, particle size distribution control, and flowability—all of which govern tabletability, content uniformity in low-dose formulations, and long-term shelf-life stability [2]. Consequently, interchangeability at the procurement stage without consideration of these physicochemical divergences can introduce unanticipated variability in downstream processing, analytical method validation, or reproducibility in research settings [3].

Quantitative Differentiation of Amlodipine Mesylate: Head-to-Head Evidence vs. Comparator Salts


Clinical Efficacy and Tolerability vs. Placebo in Stage 1 Hypertension: SAME Trial Data

In a 12-week randomized, double-blind, placebo-controlled trial (SAME Trial), amlodipine mesylate 5 mg once daily produced a statistically significant and clinically meaningful reduction in both systolic and diastolic blood pressure compared to placebo in Filipino patients with stage 1 hypertension [1]. This study provides direct, placebo-controlled efficacy evidence for the mesylate salt, complementing the established clinical profile of amlodipine besylate.

Hypertension Clinical Trial Efficacy

Direct Head-to-Head Clinical Comparison: Amlodipine Mesylate vs. Amlodipine Besylate in Essential Hypertension

A 12-week head-to-head clinical study comparing amlodipine mesylate and amlodipine besylate in 77 Chinese patients with essential hypertension demonstrated equivalent antihypertensive efficacy and safety profiles between the two salt forms [1]. The study employed ambulatory blood pressure monitoring (ABPM) as the primary assessment method, providing robust 24-hour blood pressure control data.

Hypertension Comparative Efficacy Ambulatory Blood Pressure Monitoring

Particle Size Distribution Control: Amlodipine Mesylate Monohydrate Crystalline Form vs. Unspecified Besylate Baseline

A patent-protected crystalline form of amlodipine mesylate monohydrate (CN112538044B) is characterized by a precisely defined particle size distribution with a D10 of 20–40 μm, D50 of 55–85 μm, and D90 of 95–140 μm [1]. This narrow and controlled particle size distribution confers predictable flowability and compressibility during direct compression tableting operations. In contrast, commercially available amlodipine besylate typically lacks this level of patent-defined particle size specification and controlled crystallinity [2].

Solid-State Characterization Pharmaceutical Manufacturing Particle Engineering

Aqueous Solubility Enhancement: Mesylate Salt vs. Besylate Salt Baseline

Amlodipine mesylate exhibits markedly higher aqueous solubility compared to amlodipine besylate . While amlodipine besylate is described as insoluble in water , the mesylate salt form is freely soluble in water and methanol [1]. This solubility differential is a primary driver for salt form selection, as aqueous solubility directly influences dissolution rate and can impact formulation strategy for oral solid dosage forms.

Solubility Biopharmaceutics Salt Selection

Solid-State Hygroscopicity and Physical Stability: Anhydrous vs. Monohydrate Mesylate Forms

The anhydrous form of amlodipine mesylate is reported to be highly hygroscopic and physically unstable, readily absorbing atmospheric moisture [1]. In contrast, the monohydrate crystalline form of amlodipine mesylate exhibits low hygroscopicity and high flowability, rendering it suitable for direct compression tablet manufacturing [2]. This intramolecular comparison highlights that within the mesylate salt class, solid form selection (anhydrous vs. monohydrate) is a critical determinant of processability and long-term physical stability.

Hygroscopicity Solid-State Stability Crystallography

Bioavailability Range Consistency Across Salt Forms: Supporting Pharmacokinetic Equivalence

The absolute oral bioavailability of amlodipine is consistently reported in the range of 64% to 90% regardless of whether the drug is administered as the besylate, mesylate, or maleate salt [1]. A head-to-head pharmacokinetic study comparing amlodipine maleate and amlodipine besylate in fasted subjects demonstrated virtually superimposable plasma concentration-time profiles over 96 hours, with all key PK parameters (Cmax, AUC, Tmax) meeting bioequivalence criteria [2]. While no direct PK study comparing mesylate to besylate was identified, the class-level inference supported by maleate-besylate equivalence and consistent bioavailability ranges across all salt forms indicates that salt selection does not materially alter in vivo drug exposure.

Bioavailability Pharmacokinetics Salt Form Comparison

Optimal Application Scenarios for Amlodipine Mesylate Based on Quantitative Differentiation Evidence


Clinical Research Requiring Mesylate-Specific Placebo-Controlled Efficacy Data

Investigators conducting clinical trials in hypertension where a specific salt form reference is required by regulatory authorities should consider amlodipine mesylate. The SAME Trial provides direct placebo-controlled efficacy data for the 5 mg once-daily regimen in stage 1 hypertension, demonstrating statistically significant systolic and diastolic blood pressure reductions at 12 weeks (p=0.008 and p=0.009, respectively) [1]. This evidence base supports amlodipine mesylate as a validated reference compound for studies requiring mesylate-specific clinical data rather than extrapolation from besylate trials.

Pharmaceutical Manufacturing Requiring Narrow Particle Size Distribution for Direct Compression

Industrial formulators seeking a calcium channel blocker API with precisely controlled particle size distribution should prioritize amlodipine mesylate monohydrate (CAS 440358-84-9). Patent-defined specifications (D10: 20–40 μm, D50: 55–85 μm, D90: 95–140 μm) enable predictable powder flow and compressibility, reducing segregation risk and ensuring consistent content uniformity in low-dose tablet formulations [2]. This level of particle engineering documentation is not consistently available for amlodipine besylate commercial sources.

Aqueous Formulation Development Requiring Enhanced Water Solubility

Researchers developing oral liquid formulations, injectable preparations, or in vivo dosing solutions requiring aqueous compatibility should select amlodipine mesylate over amlodipine besylate. The mesylate salt is freely soluble in water and methanol, whereas the besylate salt is insoluble in water . This solubility differential may reduce or eliminate the need for co-solvents or complex solubilization strategies in aqueous formulation development.

Long-Term Stability Studies Requiring Low-Hygroscopicity Solid Form

For applications involving long-term storage, accelerated stability testing, or moisture-sensitive experimental protocols, procurement of the monohydrate crystalline form of amlodipine mesylate is essential. The anhydrous form is highly hygroscopic and physically unstable, whereas the monohydrate form exhibits low hygroscopicity and high physical stability [3]. Specification of the correct solid form mitigates moisture-induced degradation and ensures reproducible analytical and biological results.

Technical Documentation Hub

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